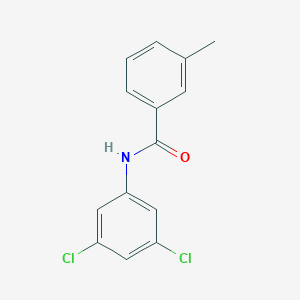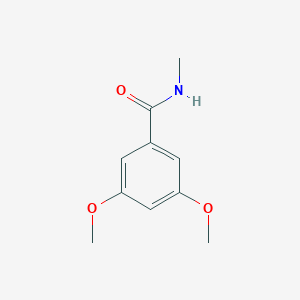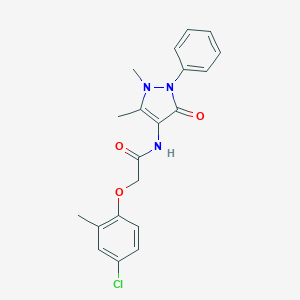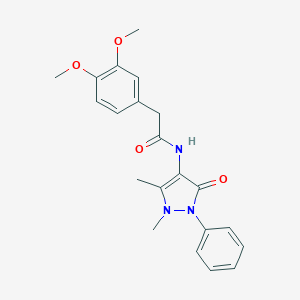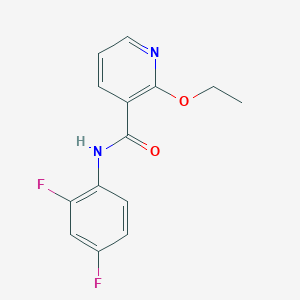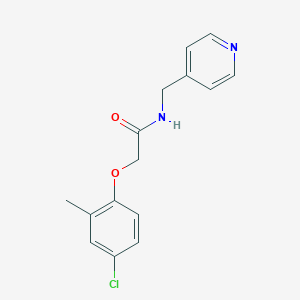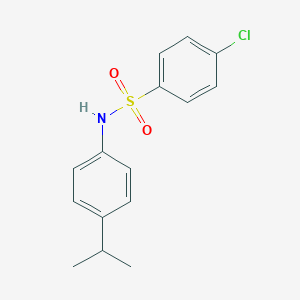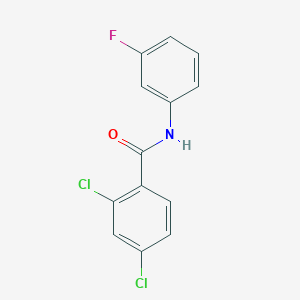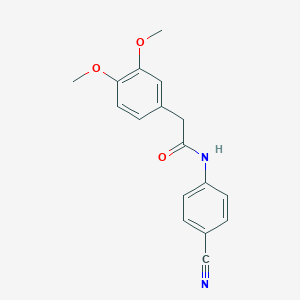![molecular formula C20H28N2O4S B270790 N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as DMAC, is a synthetic compound that has been used extensively in scientific research. It is a bicyclic ketone that is structurally similar to cycloheximide, a well-known antibiotic. DMAC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
作用機序
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects by binding to specific targets within cells. Its mechanism of action is similar to that of cycloheximide, as both compounds bind to the ribosome and inhibit protein synthesis. This compound has also been shown to inhibit the activity of certain kinases, such as PKCα and PKCδ, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, which can lead to the accumulation of misfolded or unfolded proteins within cells. This can trigger the unfolded protein response, which is a cellular stress response that can lead to apoptosis. This compound has also been shown to inhibit the activity of certain kinases, which can affect cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of RNA polymerase II, which is important in the regulation of gene expression.
実験室実験の利点と制限
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. It has a high degree of selectivity for its targets, which allows for precise manipulation of cellular processes. Additionally, this compound has a relatively low toxicity, which makes it a safe tool for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means that it must be continuously administered to cells in order to maintain its effects. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the development of more selective analogs of this compound that can target specific kinases or other cellular targets. Another area of interest is the use of this compound in combination with other drugs, in order to enhance its effects or reduce its toxicity. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of cancer or other diseases that involve dysregulated protein synthesis or cell signaling pathways.
合成法
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1,7-dione. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to form this compound.
科学的研究の応用
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been used in a variety of scientific research applications, including the study of protein synthesis, cell signaling, and gene expression. It has been shown to inhibit protein synthesis by binding to the ribosome, thereby preventing the formation of peptide bonds. This compound has also been shown to inhibit the activity of certain kinases, which are important in cell signaling pathways. Additionally, this compound has been used as a tool to study the regulation of gene expression, as it can inhibit the activity of RNA polymerase II.
特性
分子式 |
C20H28N2O4S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-7-8-14(27(25,26)22(5)6)11-15(13)21-17(24)20-10-9-19(4,16(23)12-20)18(20,2)3/h7-8,11H,9-10,12H2,1-6H3,(H,21,24) |
InChIキー |
YIBMUIHHMYIIKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



